The Strategic Application of Bis-PEG14-acid in Advanced Bioconjugation and Drug Development
The Strategic Application of Bis-PEG14-acid in Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-PEG14-acid, a homobifunctional polyethylene (B3416737) glycol (PEG) linker, has emerged as a critical tool in the rational design of sophisticated therapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its defined length, hydrophilicity, and terminal carboxylic acid functionalities provide a versatile platform for the covalent linkage of biomolecules, enhancing their pharmacological properties. This technical guide provides an in-depth exploration of the research applications of Bis-PEG14-acid, presenting quantitative data on the impact of PEG linker length, detailed experimental protocols for its use in bioconjugation, and visual representations of relevant workflows and signaling pathways.
Core Principles of Bis-PEG14-acid in Bioconjugation
Bis-PEG14-acid is a polyethylene glycol derivative characterized by a chain of 14 ethylene (B1197577) glycol units, flanked by a carboxylic acid group at each terminus. This structure imparts several desirable characteristics for its use as a linker in research and drug development:
-
Hydrophilicity: The PEG backbone significantly increases the aqueous solubility of the resulting conjugate. This is particularly advantageous when working with hydrophobic payloads or proteins that are prone to aggregation.[1]
-
Biocompatibility: PEG is well-established as a biocompatible and non-immunogenic polymer, which can reduce the immunogenicity of the conjugated molecule.
-
Defined Spacer Length: The discrete length of the PEG chain provides precise control over the distance between the conjugated molecules. This is crucial for optimizing the biological activity of complex systems like ADCs and PROTACs, where the spatial orientation of the components is critical for efficacy.
-
Homobifunctional Reactivity: The two terminal carboxylic acid groups allow for the covalent attachment of molecules containing primary or secondary amine groups through the formation of stable amide bonds.[2] This reaction is typically facilitated by carbodiimide (B86325) coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or activators like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).[3]
These properties make Bis-PEG14-acid an ideal candidate for applications requiring a soluble and flexible linker to connect two molecular entities, thereby improving the overall pharmacokinetic and pharmacodynamic profile of the final construct.
Data Presentation: The Influence of PEG Linker Length on Therapeutic Efficacy
The length of the PEG linker is a critical parameter that can significantly impact the performance of ADCs and PROTACs. While specific data for a 14-unit PEG linker is often part of a broader optimization study, the following tables summarize the general trends and quantitative effects of varying PEG chain lengths on key performance metrics, providing a rationale for the selection of a mid-length linker like Bis-PEG14-acid.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Pharmacokinetics (Half-life) | Reference |
| Short (e.g., PEG4) | Generally higher potency | May be limited by rapid clearance | Shorter | [4] |
| Medium (e.g., PEG8-PEG12) | Potency may be slightly reduced | Often improved due to better PK | Increased | [5] |
| Long (e.g., PEG24) | Potency can be further reduced | Enhanced efficacy up to a point | Significantly prolonged | [5][6] |
Note: The optimal PEG linker length is highly dependent on the specific antibody, payload, and target.
Table 2: Influence of PEG Linker Length on PROTAC-Mediated Protein Degradation
| PEG Linker Length (Number of atoms) | Degradation Efficacy (DC50/Dmax) | Ternary Complex Formation | Cellular Permeability | Reference |
| Short (<12 atoms) | Often poor or no degradation | May be sterically hindered | Can be favorable | [1] |
| Medium (12-20 atoms) | Frequently optimal degradation | Favorable and productive | Generally good | [7] |
| Long (>20 atoms) | Efficacy may decrease (Hook effect) | Can be less stable or non-productive | May decrease with excessive length | [1][8] |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation.
Experimental Protocols
The following are detailed methodologies for the use of Bis-PEG14-acid in the synthesis of an Antibody-Drug Conjugate and a PROTAC.
Synthesis of an Antibody-Drug Conjugate (ADC) using Bis-PEG14-acid
This protocol describes a two-step process for conjugating a cytotoxic payload to an antibody via a Bis-PEG14-acid linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Bis-PEG14-acid
-
Amine-containing cytotoxic payload
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: e.g., 100 mM Tris buffer, pH 8.0
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
Procedure:
-
Activation of Bis-PEG14-acid (Step 1):
-
Dissolve Bis-PEG14-acid (10 eq relative to the payload) in anhydrous DMF.
-
Add EDC (12 eq) and NHS (12 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated Bis-PEG14-acid.
-
-
Conjugation of Activated Linker to the Payload (Step 2):
-
Dissolve the amine-containing cytotoxic payload (1 eq) in anhydrous DMF.
-
Add the solution of the activated Bis-PEG14-acid to the payload solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3-5 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the payload-linker conjugate by reverse-phase HPLC.
-
-
Activation of the Payload-Linker Conjugate (Step 3):
-
Dissolve the purified payload-linker conjugate in anhydrous DMF.
-
Add EDC (1.5 eq) and NHS (1.5 eq).
-
Stir at room temperature for 1-2 hours.
-
-
Conjugation to the Antibody (Step 4):
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Slowly add the activated payload-linker solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification and Characterization of the ADC:
-
Purify the ADC from unconjugated payload-linker and other small molecules using SEC or TFF.
-
Characterize the final ADC for drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
Synthesis of a PROTAC using Bis-PEG14-acid
This protocol outlines the synthesis of a PROTAC by sequentially coupling a target protein ligand and an E3 ligase ligand to Bis-PEG14-acid.
Materials:
-
Target protein ligand with a primary amine handle (Warhead-NH2)
-
E3 ligase ligand with a primary amine handle (E3-Ligand-NH2)
-
Bis-PEG14-acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Purification system: Flash column chromatography or preparative HPLC
Procedure:
-
Mono-coupling of Bis-PEG14-acid to the Warhead (Step 1):
-
Dissolve Bis-PEG14-acid (5 eq) in anhydrous DMF.
-
Add HATU (1.2 eq relative to the warhead) and DIPEA (3 eq relative to the warhead).
-
Stir for 15 minutes at room temperature.
-
Add Warhead-NH2 (1 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the mono-functionalized Warhead-PEG14-acid by flash chromatography or preparative HPLC.
-
-
Coupling of the Second Ligand (Step 2):
-
Dissolve the purified Warhead-PEG14-acid (1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq).
-
Stir for 15 minutes at room temperature.
-
Add the E3-Ligand-NH2 (1.1 eq).
-
Stir the reaction at room temperature overnight.
-
-
Purification and Characterization of the PROTAC:
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of Bis-PEG14-acid.
Conclusion
Bis-PEG14-acid serves as a fundamental building block in modern bioconjugation chemistry, offering a balance of hydrophilicity, biocompatibility, and precise spatial control. Its application in the development of ADCs and PROTACs underscores the critical role of linker technology in optimizing the therapeutic potential of these next-generation drugs. The quantitative data and detailed protocols provided in this guide are intended to empower researchers in the rational design and synthesis of novel bioconjugates with improved efficacy and safety profiles. The continued exploration of linkers with varying lengths and compositions, including Bis-PEG14-acid, will undoubtedly fuel further innovation in the field of targeted therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
